molecular formula C7H14ClNOS B1531429 9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride CAS No. 2044712-81-2

9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride

Cat. No.: B1531429
CAS No.: 2044712-81-2
M. Wt: 195.71 g/mol
InChI Key: WMFKERJWCRFLEF-UHFFFAOYSA-N
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Description

9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride is a chemical compound with a complex structure that includes sulfur and nitrogen atoms within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to maintain consistent quality and yield. The process may also include purification steps to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with specific enzymes or receptors can provide insights into their function and regulation.

Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as a component in various formulations.

Mechanism of Action

The mechanism by which 9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may bind to a particular receptor or enzyme, altering its activity. The molecular targets and pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

  • 9-thia-3-azabicyclo[4.2.1]nonane hydrochloride: A closely related compound with a similar bicyclic structure but lacking the ketone group.

  • 3-azabicyclo[4.2.1]nonane hydrochloride: A compound with a similar bicyclic framework but without the sulfur atom.

Uniqueness: 9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic structure, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

9λ4-thia-3-azabicyclo[4.2.1]nonane 9-oxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS.ClH/c9-10-6-1-2-7(10)5-8-4-3-6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFKERJWCRFLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC1S2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride
Reactant of Route 2
9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride
Reactant of Route 3
9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride
Reactant of Route 4
9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride
Reactant of Route 5
9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride
Reactant of Route 6
9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride

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